1-(difluoromethyl)-6-nitro-1H-indole 1-(difluoromethyl)-6-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 1878839-79-2
VCID: VC6162472
InChI: InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H
SMILES: C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-]
Molecular Formula: C9H6F2N2O2
Molecular Weight: 212.156

1-(difluoromethyl)-6-nitro-1H-indole

CAS No.: 1878839-79-2

Cat. No.: VC6162472

Molecular Formula: C9H6F2N2O2

Molecular Weight: 212.156

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-6-nitro-1H-indole - 1878839-79-2

Specification

CAS No. 1878839-79-2
Molecular Formula C9H6F2N2O2
Molecular Weight 212.156
IUPAC Name 1-(difluoromethyl)-6-nitroindole
Standard InChI InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H
Standard InChI Key KYHOLIHSLYTMSU-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-]

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves functionalizing a pre-existing indole scaffold. A common strategy employs nucleophilic substitution or metal-catalyzed reactions to introduce the difluoromethyl group into a 6-nitroindole precursor . For example, VulcanChem reports that the difluoromethyl group can be installed via reactions with difluoromethylating agents such as chlorodifluoromethane or through cross-coupling methodologies.

Notably, the nitro group at the 6-position is often introduced early in the synthesis due to its strong electron-withdrawing nature, which directs subsequent electrophilic substitutions. In some cases, the nitro group may be reduced post-synthesis to an amine for further derivatization, though this requires careful control to avoid over-reduction or side reactions . A study on analogous 2-CF₃-3-benzylindoles demonstrated that catalytic hydrogenation (e.g., Pd/C with NH₄HCO₂) selectively reduces nitro groups while preserving other functional groups, suggesting potential applicability to 1-(difluoromethyl)-6-nitro-1H-indole .

Spectroscopic Properties

While experimental spectral data for 1-(difluoromethyl)-6-nitro-1H-indole remains limited in public literature, insights can be drawn from structurally similar compounds:

  • ¹H NMR: The indole proton at position 2 typically resonates near δ 7.5–8.0 ppm, while the difluoromethyl group (CF₂H) shows characteristic splitting patterns due to coupling with fluorine nuclei (²J₆F-H ≈ 50–60 Hz) .

  • ¹⁹F NMR: The CF₂ group appears as a triplet near δ -110 to -120 ppm .

  • IR Spectroscopy: Stretching vibrations for the nitro group (N-O) are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹, while C-F bonds exhibit strong absorptions near 1100–1200 cm⁻¹ .

PropertyValue/DescriptionSource
Molecular FormulaC₉H₆F₂N₂O₂
Molecular Weight212.156 g/mol
CAS Number1878839-79-2
IUPAC Name1-(difluoromethyl)-6-nitroindole
Predicted LogP2.1 (PubChemLite estimation)

Chemical Reactivity and Stability

Electronic Effects

The nitro group at position 6 exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophilic attacks to the 4- and 7-positions. Concurrently, the difluoromethyl group at position 1 contributes steric bulk and moderate electron-withdrawing character via the inductive effect of fluorine . This combination creates a reactivity profile distinct from non-fluorinated nitroindoles.

Stability Considerations

1-(Difluoromethyl)-6-nitro-1H-indole exhibits moderate thermal stability but is susceptible to hydrolysis under strongly acidic or basic conditions. Analogous compounds, such as 6-(difluoromethyl)indole, undergo slow hydrolysis to formyl derivatives (e.g., 6-formylindole) in aqueous media, particularly at elevated pH where deprotonation accelerates reaction rates by up to 10⁴-fold . While direct data on the 6-nitro derivative is lacking, similar behavior is anticipated, necessitating anhydrous storage conditions for long-term stability .

Comparison with Structural Isomers

The biological and chemical properties of 1-(difluoromethyl)-6-nitro-1H-indole differ significantly from its positional isomers:

IsomerKey Differences
4-Nitro (CAS 1774830-17-9)Nitro group at 4-position alters electrophilic substitution patterns; reduced steric hindrance at 1-position .
5-Nitro (CID 116619197)Enhanced conjugation between nitro and indole nitrogen, potentially increasing stability .
7-Nitro (CID 114936146)Nitro group at 7-position creates distinct electronic effects on the fused benzene ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator